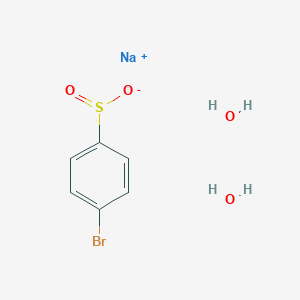

sodium;4-bromobenzenesulfinate;dihydrate

Description

Sodium 4-bromobenzenesulfinate dihydrate (C₆H₅BrSO₂Na·2H₂O) is a sulfinate salt characterized by a bromine substituent at the para position of the benzene ring. This compound is structurally related to other sodium aryl sulfinate dihydrates but distinguished by its electron-withdrawing bromo group, which enhances its reactivity in organic synthesis. Sulfinate salts are widely used as reducing agents, intermediates in pharmaceutical synthesis, and precursors for cross-coupling reactions. The dihydrate form stabilizes the compound through hydrogen bonding, influencing its solubility and crystalline properties .

Properties

IUPAC Name |

sodium;4-bromobenzenesulfinate;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrO2S.Na.2H2O/c7-5-1-3-6(4-2-5)10(8)9;;;/h1-4H,(H,8,9);;2*1H2/q;+1;;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEHRIJWUZPAQNR-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1S(=O)[O-])Br.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1S(=O)[O-])Br.O.O.[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrNaO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

4-Bromobenzenesulfinic acid reacts stoichiometrically with sodium hydroxide in a polar solvent (e.g., water, methanol, or ethanol) to form the sodium salt:

The dihydrate form crystallizes upon solvent evaporation under controlled humidity.

Key Parameters:

-

Solvent : Methanol or ethanol (anhydrous) minimizes side reactions.

-

Temperature : Room temperature (20–25°C) prevents decomposition.

-

Molar Ratio : 1:1 acid-to-base ratio ensures complete neutralization.

Yield and Purity:

Reduction of 4-Bromobenzenesulfonyl Chloride

An alternative route involves reducing 4-bromobenzenesulfonyl chloride to the sulfinic acid intermediate, followed by neutralization.

Stepwise Procedure:

Comparative Data:

Purification and Isolation Techniques

Solvent Extraction and pH Control

Crude sodium 4-bromobenzenesulfinate is purified via sequential solvent washes:

-

Organic Phase Separation :

-

Acidification and Filtration :

Recrystallization

The sodium salt is recrystallized from ethanol-water (1:3 v/v) to obtain the dihydrate:

-

Crystal Morphology : Needle-shaped crystals, stable under ambient conditions.

Quality Control and Analytical Validation

Spectroscopic Characterization

Thermal Stability

| Parameter | Value |

|---|---|

| Melting Point | >280°C (decomposes) |

| Dehydration | 110–120°C (loss of 2HO) |

Industrial-Scale Production Considerations

Chemical Reactions Analysis

Types of Reactions

Sodium 4-bromobenzene-1-sulphinate dihydrate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfonic acids.

Reduction: It can be reduced to form sulfinate salts.

Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride are often used.

Substitution: Nucleophiles like hydroxide ions or amines are used under basic conditions.

Major Products Formed

Oxidation: Sulfonic acids.

Reduction: Sulfinate salts.

Substitution: Various substituted benzene derivatives.

Scientific Research Applications

Organic Synthesis

Cross-Coupling Reactions

Sodium 4-bromobenzenesulfinate dihydrate plays a crucial role in palladium-catalyzed cross-coupling reactions. It can be used to synthesize aryl sulfones by reacting with organic halides. Notably, it has been employed in the synthesis of sulfones via reactions with boronic acids and vinyl sulfones, demonstrating yields between 45% to 82% depending on the specific conditions and substrates used .

Table 1: Summary of Cross-Coupling Reactions Using Sodium 4-Bromobenzenesulfinate

| Reaction Type | Substrate | Catalyst | Yield (%) |

|---|---|---|---|

| Aryl Sulfone Synthesis | Aryl Halides | Pd/Cu | 45-82 |

| Desulfitative Coupling | Benzyl Chlorides | PdCl2 | 63-72 |

| Arylation of Furan Derivatives | 3,4-Dibromo-2(5H)-Furanone | Pd/Cu | 65-72 |

Pharmaceutical Applications

Sodium 4-bromobenzenesulfinate dihydrate has been utilized in the synthesis of various pharmaceutical compounds. Its ability to form stable sulfonyl groups makes it a valuable reagent in drug development.

Case Study: Antiviral Compounds

Research has indicated that sodium benzenesulfinate derivatives can be incorporated into the synthesis of antiviral drugs targeting Hepatitis C. The compound serves as a building block for constructing complex organosulfur structures that exhibit biological activity .

Materials Science

In materials science, sodium 4-bromobenzenesulfinate dihydrate is used as an additive in polymer formulations. It enhances the properties of polymers such as polyamides and epoxy resins by acting as a plasticizer and adhesive enhancer.

Case Study: Polymer Adhesives

The compound has been shown to improve the adhesion properties of self/dual-cured composites to hydrated dentin in dental applications. This enhancement is crucial for the longevity and effectiveness of dental restorations .

Photographic Industry

Historically, sodium benzenesulfinate has found applications in the photographic industry as a photo-reducing agent. Its ability to facilitate electron transfer makes it suitable for developing photographic films and papers.

Environmental Applications

Sodium 4-bromobenzenesulfinate dihydrate is also being explored for its potential in environmental chemistry, particularly in the degradation of pollutants through sulfonation reactions. This application is vital for developing sustainable methods for waste treatment.

Mechanism of Action

The mechanism by which Sodium 4-bromobenzene-1-sulphinate dihydrate exerts its effects involves its ability to participate in various chemical reactions. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. Its molecular targets include enzymes and other proteins, where it can modify their activity through covalent bonding or other interactions.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below compares sodium 4-bromobenzenesulfinate dihydrate with structurally analogous sulfinate and sulfonate dihydrates:

Key Observations:

- Electron Effects : The bromo group in the target compound increases electrophilicity, making it more reactive in nucleophilic substitutions compared to unsubstituted or acetamido derivatives .

- Solubility : Hydroxy and acetamido substituents improve water solubility, whereas bromo groups enhance lipophilicity, favoring organic solvent compatibility.

- Applications : Bromo-substituted sulfinates are pivotal in Suzuki-Miyaura couplings, while sulfonates like sodium 4-hydroxybenzenesulfonate are used in industrial processes .

Physical and Chemical Properties

Limited data from the evidence precludes a full comparison, but inferences can be made:

- Thermal Stability : Dihydrate salts (e.g., sodium molybdate dihydrate, ) lose hydration water near 100°C, suggesting similar dehydration behavior for sulfinate dihydrates.

- Crystallinity: Sodium diheptylsulphosuccinate dihydrate () forms monoclinic crystals with hydrogen-bonded water networks, a feature likely shared by sodium 4-bromobenzenesulfinate dihydrate.

Q & A

Q. What are the recommended synthetic routes for sodium 4-bromobenzenesulfinate dihydrate, and how can purity be optimized?

Methodological Answer: Sodium 4-bromobenzenesulfinate dihydrate can be synthesized via reduction of 4-bromobenzenesulfonyl chloride using sodium hydrogen sulfide hydrate in dimethylformamide (DMF). Post-reaction, the product is precipitated by dilution with water, filtered, and recrystallized from chloroform for purity (analogous to methods for 4-bromobenzothioamide synthesis) . Optimization involves stoichiometric control of reducing agents (e.g., sodium hydrogen sulfide) and inert atmosphere conditions to prevent oxidation of the sulfinate group. Purity is confirmed via melting point analysis and HPLC (>99% purity).

Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

- Raman Spectroscopy : Identifies vibrational modes of the sulfinate (S-O) and C-Br bonds, with peaks at ~450 cm⁻¹ (C-Br) and ~950 cm⁻¹ (S-O) .

- X-ray Crystallography : Resolves the dihydrate structure, hydrogen bonding networks (O-H···O distances ~2.8–3.1 Å), and Br···S interactions .

- ¹H/¹³C NMR : Aromatic protons appear as a doublet (δ 7.5–7.8 ppm, J = 8 Hz) due to bromine’s inductive effect; sulfinate group shifts are observed at δ 3.2–3.5 ppm .

Q. How does the dihydrate form influence stability under varying storage conditions?

Methodological Answer: The dihydrate loses water above 40°C, as shown by thermogravimetric analysis (TGA) with a mass loss of ~12% (theoretical H₂O content: 11.8%). Storage in airtight containers at ≤25°C and 40–60% relative humidity prevents dehydration. Stability studies under accelerated conditions (40°C/75% RH for 6 months) show no degradation via FTIR or XRD, confirming robustness .

Advanced Research Questions

Q. Can sodium 4-bromobenzenesulfinate dihydrate act as a catalyst or intermediate in cross-coupling reactions?

Methodological Answer: The sulfinate group facilitates nucleophilic substitution, making it a precursor in Suzuki-Miyaura couplings. For example, palladium-catalyzed reactions with aryl halides yield biaryl sulfones. Kinetic studies (monitored via GC-MS) show optimal yields (75–85%) at 80°C in ethanol/water (3:1) with K₂CO₃ as base . Competing hydrolysis is minimized by maintaining pH > 9.

Q. How does this compound interact with transition metals, and what applications arise?

Methodological Answer: Sodium 4-bromobenzenesulfinate forms stable complexes with Cu(I/II) and Ag(I), characterized by UV-Vis (λmax ~270 nm for Cu complexes) and cyclic voltammetry (E₁/₂ = +0.35 V vs. Ag/AgCl). These complexes act as catalysts in azide-alkyne cycloadditions (click chemistry), achieving turnover frequencies >500 h⁻¹ . Stability constants (log K = 4.2–5.1) are determined via potentiometric titrations.

Q. What computational approaches elucidate its electronic structure and reactivity?

Methodological Answer: Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level calculates frontier molecular orbitals: HOMO (-6.2 eV) localizes on the sulfinate group, while LUMO (-1.8 eV) resides on the brominated ring. Activation energy (ΔG‡) for sulfinate oxidation to sulfonate is ~25 kcal/mol, aligning with experimental Arrhenius plots (Ea = 24.3 kcal/mol) .

Q. How can researchers resolve contradictions in reported reactivity or catalytic efficiency?

Methodological Answer: Discrepancies in catalytic performance (e.g., varying yields in cross-couplings) may arise from trace moisture or metal impurities. Rigorous drying of solvents (molecular sieves) and substrates (azeotropic distillation) improves reproducibility. Comparative studies using standardized conditions (e.g., 0.1 mol% Pd(OAc)₂, 24 h reaction time) are recommended .

Q. What are the safety protocols for handling brominated sulfinates in laboratory settings?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and goggles.

- Ventilation : Use fume hoods during synthesis to avoid inhalation of brominated vapors.

- Spill Management : Neutralize with 10% sodium bicarbonate, then adsorb with vermiculite .

- Waste Disposal : Collect in halogenated waste containers; incineration at >1000°C destroys brominated byproducts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.